Predicted LogP Advantage: Isopropyl vs. Ethyl Substituent Drives >0.5 Log Unit Increase in Lipophilicity
The isopropyl analog (target) exhibits a predicted LogP of 2.81 compared to 2.24 for the direct ethyl analog (CAS 797809-16-6), representing a ∆LogP of +0.56. PSA is identical at 55.12 Ų for both compounds, isolating lipophilicity as the sole differentiating physicochemical variable . In drug discovery, a LogP increase of this magnitude is associated with enhanced membrane permeability and potentially higher metabolic clearance, making the isopropyl compound more suitable when increased lipophilicity is desired (e.g., CNS‑targeted campaigns) but less suitable when low LogP is required to minimize phospholipidosis risk.
| Evidence Dimension | Predicted octanol‑water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.81 (predicted) |
| Comparator Or Baseline | 2‑(2‑Ethyl‑benzoimidazol‑1‑yl)‑propionic acid (CAS 797809-16-6): LogP = 2.24 (predicted) |
| Quantified Difference | ∆LogP = +0.56 |
| Conditions | Chemsrc computational prediction (fragment‑based); identical PSA = 55.12 Ų for both compounds |
Why This Matters
For procurement, this quantifiable LogP difference allows scientists to select the isopropyl compound when higher lipophilicity is required for membrane penetration or target engagement, whereas the ethyl analog may be preferred when aqueous solubility is paramount.
